molecular formula C19H18N2O3 B7693867 N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B7693867
M. Wt: 322.4 g/mol
InChI Key: CKBKLKOCBBPGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HQMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. HQMA is a member of the quinoline family of compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide may act by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it may have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties. Additionally, it may be possible to use N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide as a starting point for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide and its potential applications in medicine.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and it has been suggested that it may have potential as a chemotherapeutic agent or as a treatment for inflammatory diseases such as rheumatoid arthritis. While there are still many unanswered questions about the properties and potential applications of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, it is clear that it is a compound of great interest to the scientific community.

Synthesis Methods

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide can be synthesized by a multistep process involving the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-aminoacetophenone, followed by the reaction of the resulting Schiff base with 4-methoxybenzoyl chloride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)21(16-7-9-17(24-2)10-8-16)12-15-11-14-5-3-4-6-18(14)20-19(15)23/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBKLKOCBBPGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

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